2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Description
2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a naphthyridine core with a carboxylic acid substituent at position 3, a methyl group at position 2, and a ketone group at position 3. This structure places it within the 1,6-naphthyridine family, a class of compounds known for their diverse pharmacological and synthetic applications . Its synthesis often involves cyclization or decarboxylation of precursor esters or nitriles, as demonstrated in studies by D. J. Brown and others .
Properties
IUPAC Name |
2-methyl-5-oxo-6H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-6(10(14)15)4-7-8(12-5)2-3-11-9(7)13/h2-4H,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHDLXPUECAZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate with triethyl orthoacetate in the presence of a strong acid like sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid and its analogs.
Structural and Functional Differences
- Substituent Position : The placement of methyl and carboxylic acid groups significantly impacts reactivity. For example, the 2-methyl derivative exhibits higher polarity and solubility compared to the 6-methyl analog, which has steric constraints .
- Ester vs. Acid : Ethyl esters (e.g., Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate) are more volatile and less polar than their carboxylic acid counterparts, making them preferable for certain synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
